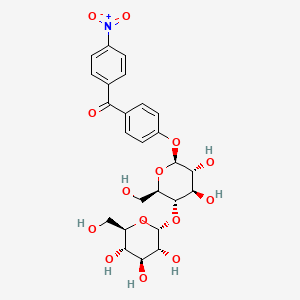
Methanone, (4-((4-O-alpha-D-glucopyranosyl-beta-D-glucopyranosyl)oxy)phenyl)(4-nitrophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanone, (4-((4-O-alpha-D-glucopyranosyl-beta-D-glucopyranosyl)oxy)phenyl)(4-nitrophenyl)- is a complex organic compound characterized by its unique structure, which includes glucopyranosyl groups and a nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include glycosyl donors, acceptors, and catalysts such as Lewis acids .
Industrial Production Methods
Industrial production methods for this compound may involve enzymatic synthesis, which offers specificity and efficiency. Enzymes such as glycosyltransferases can be employed to catalyze the formation of glycosidic bonds under optimized conditions .
Análisis De Reacciones Químicas
Types of Reactions
Methanone, (4-((4-O-alpha-D-glucopyranosyl-beta-D-glucopyranosyl)oxy)phenyl)(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the glucopyranosyl moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrophenyl group yields an amine derivative, while oxidation can produce various oxidized forms of the compound .
Aplicaciones Científicas De Investigación
Methanone, (4-((4-O-alpha-D-glucopyranosyl-beta-D-glucopyranosyl)oxy)phenyl)(4-nitrophenyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biological processes and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methanone, (4-((4-O-alpha-D-glucopyranosyl-beta-D-glucopyranosyl)oxy)phenyl)(4-nitrophenyl)- involves its interaction with specific molecular targets and pathways. The glucopyranosyl groups may facilitate binding to carbohydrate-recognizing proteins, while the nitrophenyl group can participate in redox reactions, influencing cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Cellobiose: A disaccharide with similar glucopyranosyl units.
Lactose: Another disaccharide with a similar structure but different glycosidic linkage.
Maltose: Contains glucopyranosyl units but differs in its glycosidic bond and functional groups.
Uniqueness
Methanone, (4-((4-O-alpha-D-glucopyranosyl-beta-D-glucopyranosyl)oxy)phenyl)(4-nitrophenyl)- is unique due to the presence of both glucopyranosyl and nitrophenyl groups, which confer distinct chemical and biological properties not found in simpler disaccharides .
Propiedades
Número CAS |
147029-74-1 |
|---|---|
Fórmula molecular |
C25H29NO14 |
Peso molecular |
567.5 g/mol |
Nombre IUPAC |
[4-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyphenyl]-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C25H29NO14/c27-9-15-18(30)19(31)21(33)25(38-15)40-23-16(10-28)39-24(22(34)20(23)32)37-14-7-3-12(4-8-14)17(29)11-1-5-13(6-2-11)26(35)36/h1-8,15-16,18-25,27-28,30-34H,9-10H2/t15-,16-,18-,19+,20-,21-,22-,23-,24-,25-/m1/s1 |
Clave InChI |
XBXXNMSJWVKCOG-ZMXYVGKQSA-N |
SMILES isomérico |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















